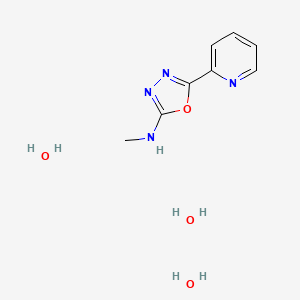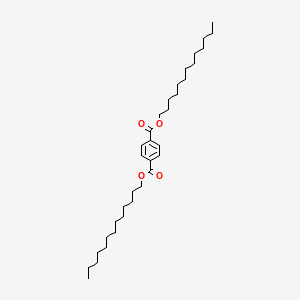![molecular formula C15H22ClNO B14242288 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-98-2](/img/structure/B14242288.png)
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexanone ring substituted with a phenylethylamino group, making it a versatile molecule for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with (1R)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ambroxol hydrochloride: A secretolytic agent used in respiratory diseases.
(1R)-1-phenylethyl)methylamine: A compound with similar structural features.
Uniqueness
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
400058-98-2 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC名 |
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17;/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3;1H/t12-,14?;/m1./s1 |
InChIキー |
ADUDFHYDFDJMAN-UYUUDJTFSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
正規SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
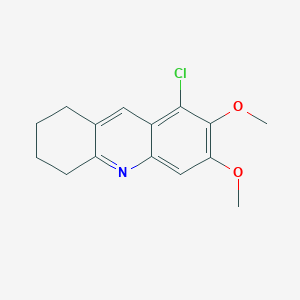
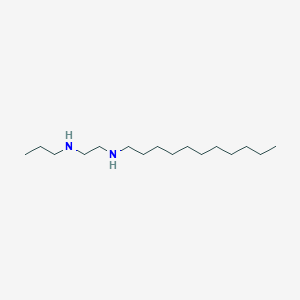

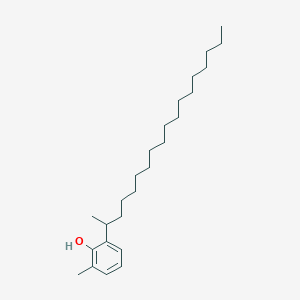

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
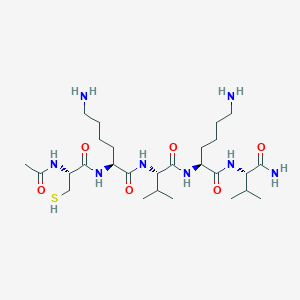
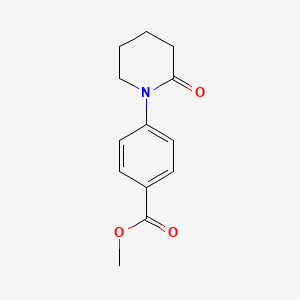
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
